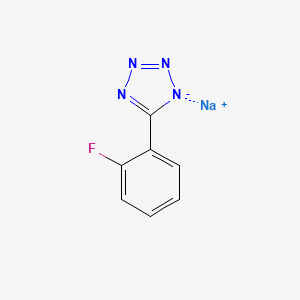
PtdIns-(3,5)-P2 (1,2-二己酰氧基)(钠盐)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PtdIns-(3,5)-P2 (1,2-dihexanoyl) (sodium salt) is a synthetic analog of natural PtdIns featuring saturated C6:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and DAG stereochemistry as that of the natural compound. PtdIns-(3,5)-P2 is rapidly synthesized from PtdIns-(3)-P1 in yeast when a PtdIns-(3)-P5-OH kinase is activated during hyperosmotic conditions. PtdIns-(3,5)-P2 is also present in mammalian cells, such as monkey COS-7 cells, where a similar biosynthetic route has been demonstrated.
科学研究应用
在植物应激反应中的作用
PtdIns-(3,5)-P2 在植物的应激反应中起着至关重要的作用。研究表明,拟南芥植物在盐和渗透应激下会增加 PtdIns-(3,5)-P2 的合成,表明其参与了此类应激条件下的信号通路。这种反应不同于在藻类、酵母和动物细胞中观察到的反应,这证明了 PtdIns-(3,5)-P2 在胁迫下的陆生植物中具有独特的作用 (Dewald 等人,2001 年).
在膜和蛋白质运输中的功能
PtdIns-(3,5)-P2 在膜和蛋白质运输中很重要,尤其是在哺乳动物细胞的内体-溶酶体轴中。它的效应器包括新型β-螺旋桨蛋白 (PROPPINs) 和可能来自 epsin 和 CHMP 家族的蛋白质。这种脂质参与哺乳动物细胞对胰岛素的反应以及在某些人类遗传条件下的功能障碍突出了其在正常细胞功能中的重要性 (Michell 等人,2006 年).
细胞功能的调节
PtdIns-(3,5)-P2 参与各种细胞功能,例如囊泡运输、细胞骨架的组织和血小板活化。它可以与蛋白质直接相互作用或作为脂质激酶和磷酸酶的底物。随着新的相互作用和功能被发现,这种脂质在细胞生物学中的作用正在被重新定义 (Toker,1998 年).
对渗透压应激的反应
PtdIns-(3,5)-P2 水平会随着渗透压应激而显着增加,在这些条件下发挥主要作用,可能通过调节液泡体积来发挥作用。这种反应在不同的植物物种中观察到,并且涉及细胞浓度的显着增加,这表明其在渗透信号通路中起着关键作用 (Meijer 等人,1999 年).
参与人类疾病
PtdIns-(3,5)-P2 的功能障碍与多种人类遗传疾病有关,例如 X 连锁肌管状肌病、4B 型夏科-马里-托斯病和斑点角膜营养不良。这强调了脂质在健康和疾病中的作用,特别是在特定细胞区室的膜运输和 pH 控制中 (Michell 等人,2006 年).
突触小泡运输
PtdIns-(3,5)-P2 在突触小泡运输中必不可少,其合成受损会导致突触小泡周期的各个阶段出现缺陷。这突出了其在神经传递和神经元功能中的关键作用 (Di Paolo 等人,2004 年).
内吞循环的调节
PtdIns-(3,5)-P2 参与内吞循环的调节,特别是在转铁蛋白的内化和再循环中。这表明其在非神经元细胞内吞作用期间的各种运输和分选事件中的作用 (Kim 等人,2006 年).
属性
分子式 |
C21H38O19P3 · 3Na |
|---|---|
分子量 |
756.4 |
InChI |
InChI=1S/C21H41O19P3.3Na/c1-3-5-7-9-14(22)35-11-13(37-15(23)10-8-6-4-2)12-36-43(33,34)40-21-17(25)19(38-41(27,28)29)16(24)20(18(21)26)39-42(30,31)32;;;/h13,16-21,24-26H,3-12H2,1-2H3,(H,33,34)(H2,27,28,29)(H2,30,31,32);;;/q;3*+1/p-3/t13-,16-,17-,18-,1 |
InChI 键 |
VHOOLLZVEJAIST-ZHPGYOILSA-K |
SMILES |
O[C@@H]1[C@@H](OP([O-])(O)=O)[C@@H](O)[C@@H](OP([O-])(OC[C@H](OC(CCCCC)=O)COC(CCCCC)=O)=O)[C@H](O)[C@H]1OP([O])(O)=O.[Na+].[Na].[Na+] |
同义词 |
DHPI-3,5-P2; Phosphatidyl-3,5-bisphosphate C-6 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



